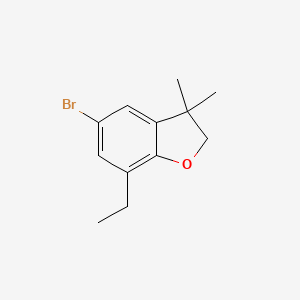
5-Bromo-3,3-dimethyl-7-ethyl-2,3-dihydro-benzofuran
Cat. No. B8542778
M. Wt: 255.15 g/mol
InChI Key: RTCFSJXSKKHHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06720423B2
Procedure details


A solution of 7-acetyl-5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran (Intermediate 13, 0.125 g, 0.5 mmol) in 3 mL of trifluoroacetic acid was treated with triethyl silane (0.9 mL, 11.3 mmol) and the resulting clear, colorless solution was heated at 55° C. for 2 h. The reaction mixture was cooled, treated with 6 mL each of methanol and water, neutralized cautiously with saturated sodium bicarbonate solution and extracted with hexanes. The organic extract was dried over anhydrous sodium sulfate, filtered and evaporated to an oil. Flash column chromatography using 2% ethyl acetate in hexane as the eluent afforded the title compound (0.11 g, 93%) as an oil.
Name
7-acetyl-5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran
Quantity
0.125 g
Type
reactant
Reaction Step One

Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[C:12]2[O:11][CH2:10][C:9]([CH3:14])([CH3:13])[C:8]=2[CH:7]=[C:6]([Br:15])[CH:5]=1)(=O)[CH3:2].C([SiH](CC)CC)C.CO.C(=O)(O)[O-].[Na+]>FC(F)(F)C(O)=O.O>[Br:15][C:6]1[CH:5]=[C:4]([CH2:1][CH3:2])[C:12]2[O:11][CH2:10][C:9]([CH3:13])([CH3:14])[C:8]=2[CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
7-acetyl-5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran
|
|
Quantity
|
0.125 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC(=CC=2C(COC21)(C)C)Br
|
|
Name
|
Intermediate 13
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC(=CC=2C(COC21)(C)C)Br
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexanes
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C2=C(C(CO2)(C)C)C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.11 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

